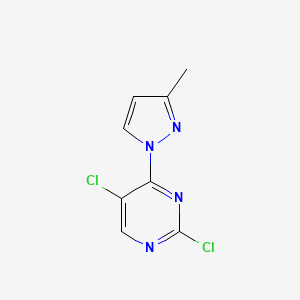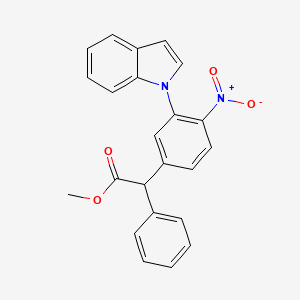
1,2,2-Trimethyl-3-phenylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2-Trimethyl-3-phenylaziridine is a nitrogen-containing heterocyclic compound. It belongs to the class of aziridines, which are three-membered ring structures containing one nitrogen atom. This compound is characterized by the presence of three methyl groups and a phenyl group attached to the aziridine ring. Aziridines are known for their high ring strain, making them highly reactive and valuable intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,2-Trimethyl-3-phenylaziridine can be synthesized through various methods. One common approach involves the reaction of 2,2-dimethyl-3-phenylaziridine with appropriate reagents. For example, the reaction of 2,2-dimethyl-3-phenylaziridine with 2-chloroethanethiol can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2-Trimethyl-3-phenylaziridine undergoes various chemical reactions, including:
Ring-Opening Reactions: Due to the high ring strain, aziridines readily undergo ring-opening reactions with nucleophiles.
Substitution Reactions: The compound can participate in substitution reactions where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and nucleophiles. For example, the compound can react with methyl triflate, perchloric acid, or dimethyl sulfate under specific conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For instance, ring-opening reactions with nucleophiles can yield various substituted amines.
Applications De Recherche Scientifique
1,2,2-Trimethyl-3-phenylaziridine has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes involving nitrogen-containing heterocycles.
Medicine: Aziridines, including this compound, are explored for their potential use in drug development.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2,2-trimethyl-3-phenylaziridine involves its high reactivity due to ring strain. The compound can undergo nucleophilic attack, leading to ring-opening and the formation of various products. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical synthesis or biological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,2,2-trimethyl-3-phenylaziridine include other aziridines and azetidines, such as:
- 2-Phenylaziridine
- 1,3,3-Trimethylazetidine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other aziridines. Its combination of three methyl groups and a phenyl group makes it a valuable intermediate in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
1,2,2-trimethyl-3-phenylaziridine |
InChI |
InChI=1S/C11H15N/c1-11(2)10(12(11)3)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
Clé InChI |
SOJLUMSKGCNGIB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N1C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12065871.png)

![Hexanoic acid, 6-[(4-methoxyphenyl)thio]-](/img/structure/B12065883.png)



![[[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12065908.png)


![7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine](/img/structure/B12065958.png)
![4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065965.png)
